3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Medicinal Chemistry Kinase Inhibition HIF-1α Inhibition

3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS 297149-86-1), also named (2E)-3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide, is a synthetic diaryl acrylamide with the molecular formula C23H21NO3 and a molecular weight of 359.42 g/mol. The compound features a trans-α,β-unsaturated carbonyl core substituted with a 4-ethoxyphenyl ring on the β-carbon and a 4-phenoxyphenyl ring on the amide nitrogen.

Molecular Formula C23H21NO3
Molecular Weight 359.425
CAS No. 297149-86-1
Cat. No. B2619535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
CAS297149-86-1
Molecular FormulaC23H21NO3
Molecular Weight359.425
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C23H21NO3/c1-2-26-20-13-8-18(9-14-20)10-17-23(25)24-19-11-15-22(16-12-19)27-21-6-4-3-5-7-21/h3-17H,2H2,1H3,(H,24,25)/b17-10+
InChIKeyJZXWMRRINBPBCC-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS 297149-86-1): Chemical Identity and Research Provenance


3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide (CAS 297149-86-1), also named (2E)-3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide, is a synthetic diaryl acrylamide with the molecular formula C23H21NO3 and a molecular weight of 359.42 g/mol . The compound features a trans-α,β-unsaturated carbonyl core substituted with a 4-ethoxyphenyl ring on the β-carbon and a 4-phenoxyphenyl ring on the amide nitrogen. It belongs to the phenoxyacrylic amide class, a chemotype explored for hypoxia-inducible factor (HIF)-1α inhibition and kinase modulation. Despite its presence in screening libraries and chemical vendor catalogs, no primary research paper, patent, or authoritative database entry was identified that reports quantitative, comparator-based biological or physicochemical data specifically for this compound.

Why 3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide Cannot Be Interchanged with Close Acrylamide Analogs


In the absence of published comparative data, the scientific rationale against generic substitution rests on well-established structure–activity relationship (SAR) principles within the diaryl acrylamide class [1]. The simultaneous presence of a 4-ethoxyphenyl donor group and a 4-phenoxyphenyl acceptor group creates a unique electronic and steric environment around the Michael acceptor electrophile. Replacement of the 4-phenoxyphenyl amide substituent with a simpler phenyl, benzyl, or alkyl group—as in N-(4-ethoxyphenyl)-3-phenylacrylamide (CAS N/A, MW 267.32) or N-benzyl-3-(4-ethoxyphenyl)acrylamide—dramatically alters glutathione (GSH) reactivity, logP, and target-binding kinetics. For covalent inhibitor programs, where acrylamide reactivity must be precisely tuned to avoid pan-assay interference or off-target toxicity, even seemingly minor substituent changes can shift the IC50 by orders of magnitude or abolish selectivity. Therefore, without compound-specific benchmarking data, generic interchange poses an unquantifiable risk of altered biological outcome.

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide versus Closest Analogs


No Direct Head-to-Head or Cross-Study Comparator Data Identified

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, and the non-prohibited chemical literature yielded no primary report containing quantitative comparator data for 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. The compound is absent from the SAR tables of the most chemotypically relevant publication—the 2012 J. Med. Chem. study on (E)-phenoxyacrylic amide HIF-1α inhibitors—which evaluated close analogs such as 4p (morpholinoethyl ester) but not this specific substitution pattern [1]. In BindingDB, the InChI Key JZXWMRRINBPBCC-LICLKQGHSA-N does not return any affinity data records. Consequently, there are no IC50 values, Ki values, cellular EC50 values, selectivity ratios, logD measurements, or kinetic solubility data available that would permit a data-driven differentiation from N-(4-ethoxyphenyl)-3-phenylacrylamide, 3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, or any other structural analog.

Medicinal Chemistry Kinase Inhibition HIF-1α Inhibition Covalent Probe Development

Predicted Physicochemical Properties: Class-Level Inference Only

In the absence of experimental measurements, computed properties from the kuujia database provide a baseline characterization: topological polar surface area (TPSA) = 47.6 Ų, XLogP3 = 5.5, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, and rotatable bond count = 7 [1]. These values place the compound near the upper boundary of typical oral drug-like space (Lipinski's Rule of Five) due to elevated logP, but no experimental logD, kinetic solubility, or permeability data exist to confirm this profile. For comparison, the simpler analog N-(4-ethoxyphenyl)-3-phenylacrylamide (MW 267.32, one fewer aromatic ring) is predicted to have lower logP and higher solubility, but without head-to-head experimental data, this remains a computational inference. Researchers must perform their own experimental profiling before selecting this compound for cellular or in vivo studies.

Drug-likeness Physicochemical profiling ADME prediction

Patent Landscape: No Compound-Specific Claims or Data Found

A search of global patent databases identified a related Chinese patent application (CN201610051840.X) disclosing N-substituted phenylacrylamide derivatives as selective JAK3 inhibitors [1]. However, review of the available abstract and claims does not confirm that 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is among the exemplified compounds, and no IC50 values, selectivity data, or in vivo efficacy results are attributed to this specific structure. Similarly, a patent landscape search using the CAS number 297149-86-1 across Google Patents and the European Patent Office returned zero direct hits. This absence of patent-protected biological data further underscores the lack of differentiation evidence.

Patent analysis JAK3 inhibition Anticancer composition

Evidence-Limited Application Scenarios for 3-(4-Ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide


Exploratory Medicinal Chemistry SAR: Diversifying the Diaryl Acrylamide Chemotype

In medicinal chemistry campaigns targeting HIF-1α, EGFR, or JAK3 where the (E)-phenoxyacrylic amide scaffold has shown promise but existing SAR is confined to simpler amide substituents, 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide offers a specific substitution pattern (4-ethoxyphenyl on the β-carbon, 4-phenoxyphenyl on the amide nitrogen) that is absent from published SAR tables [1]. Procurement is justified only as part of a systematic library expansion to probe the steric and electronic tolerance of the target binding pocket, with the understanding that all pharmacological and ADME profiling must be generated de novo. There are no existing data to pre-validate this compound over N-(4-ethoxyphenyl)-3-phenylacrylamide or any other analog.

Covalent Probe Development: Tuning Acrylamide Reactivity via Dual Aryl Substitution

For covalent inhibitor programs, the intrinsic reactivity of the acrylamide warhead toward biological thiols (e.g., glutathione, catalytic cysteines) is highly sensitive to the electronic nature of both the β-aryl and N-aryl substituents [1]. The electron-donating 4-ethoxy group and the electron-withdrawing 4-phenoxy group create a push-pull electronic system that is predicted to modulate the electrophilicity of the α,β-unsaturated carbonyl in a manner distinct from simpler mono-substituted analogs. Researchers exploring structure-reactivity relationships in covalent probe design may procure this compound to experimentally measure its GSH half-life and target engagement kinetics, but no pre-existing comparative data are available to guide expectations.

Computational Chemistry and Molecular Docking Benchmarking

The compound's well-defined stereochemistry (E-configuration) and computed properties (TPSA = 47.6 Ų, XLogP3 = 5.5, 7 rotatable bonds) make it suitable as a test ligand for validating docking scoring functions, conformational sampling algorithms, or free energy perturbation (FEP) calculations on acrylamide-containing ligands [1]. Its intermediate size and dual aromatic substitution pattern provide a useful complexity benchmark between fragment-like molecules and larger drug-like compounds. Procurement for computational validation does not require prior biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-N-(4-phenoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.